(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSYHFSSOOVWOY-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of thiazolidine derivatives with benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic uses.
Medicine: Research is ongoing to explore its use in treating diseases such as diabetes and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives
Les-3331: 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid
- Structural Features : Incorporates a nitro group and chloro substituent on the propenylidene chain, enhancing electron-withdrawing properties.
- Synthesis : Refluxed in acetic acid with sodium acetate, yielding a crystalline product with confirmed anticancer activity against breast cancer cells (MCF-7, MDA-MB-231) .
- Physical Properties : Molecular weight 426.9 g/mol, melting point 240–242°C.
- Bioactivity : Demonstrates selective cytotoxicity, attributed to the nitro group’s interaction with cellular targets .
(Z)-3-(5-((2-Methyl-2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid
- Physical Properties : Molecular weight 361.44 g/mol, density 1.49 g/cm³, predicted pKa 4.12 .
- Comparison : Lower molecular weight and higher acidity (pKa 4.12 vs. Les-3331’s unmeasured pKa) suggest differences in solubility and membrane permeability .
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Propanoic Acid Derivatives
Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Streptomyces coelicolor)
- Structural Features : Chlorine substituents on the phenyl ring (e.g., 3,5-dichloro-4-hydroxyphenyl).
- Bioactivity: Exhibits selective antimicrobial activity against E. coli and S.
- Comparison: Unlike the thiazolidinone core in the target compound, these lack heterocyclic rings, resulting in different mechanism(s) of action .
3-(Methylthio)propanoic Acid Esters
- Structural Features : Simple esters (methyl/ethyl) with a methylthio group, found in pineapple volatiles.
- Physical Properties: High volatility (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg/kg in Tainong No. 4 pineapple) .
- Comparison: The target compound’s non-volatile nature and larger structure suggest divergent applications (e.g., pharmaceuticals vs. flavorants) .
Data Tables
Table 1. Structural and Physical Comparison
Table 2. Bioactivity Comparison
Key Findings and Insights
- Structural-Activity Relationships: The thiazolidinone ring and Z-configuration are critical for bioactivity. Substituents like nitro (Les-3331) or chromenyl groups modulate target specificity .
- Synthetic vs. Natural Origins: Marine-derived chlorinated phenylpropanoic acids (natural) show antimicrobial activity, while synthetic thiazolidinones target cancer cells .
- Physical Properties: Acidic pKa values (~4.12) in thiazolidinones suggest ionization at physiological pH, affecting bioavailability compared to neutral esters (e.g., pineapple volatiles) .
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative with notable biological activities, particularly in the context of anticancer and antimicrobial properties. This compound has garnered attention due to its potential therapeutic applications, which are supported by various studies highlighting its efficacy against multiple cancer cell lines and its mechanism of action.
- Molecular Formula : C13H11NO3S2
- Molecular Weight : 293.4 g/mol
- CAS Number : 1266675-59-5
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant growth inhibition, with reported IC50 values indicating potent activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.63 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 2.69 | Cell cycle arrest in G2/M phase |
| HCT116 (Colorectal) | 1.76 | Apoptosis-dependent death |
| DLD-1 (Colon Cancer) | 3.67 | Inhibition of PIM kinases |
The compound's mechanism primarily involves the induction of apoptosis, as evidenced by increased caspase activity and cell cycle arrest in specific phases, which are critical for halting cancer progression .
Antimicrobial Activity
In addition to its anticancer effects, this thiazolidinone derivative has shown promising antibacterial properties. It is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Study on Anticancer Efficacy
A comprehensive study evaluated the cytotoxicity of various thiazolidinone derivatives, including this compound. The study utilized the National Cancer Institute's 60-cell line screening protocol, revealing that this compound induced significant apoptosis in several cancer types, including leukemia and colorectal cancers .
Mechanistic Insights
Molecular docking studies have elucidated that this compound interacts with key proteins involved in cancer cell survival pathways. This interaction leads to the activation of pro-apoptotic signals and inhibition of anti-apoptotic factors, thus promoting cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
